

# A Comparative Performance Guide to Disperse Red 50 in Blended Fabrics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disperse red 50

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This guide provides a comprehensive evaluation of **Disperse Red 50**'s performance in blended fabrics, primarily focusing on polyester/cotton blends. It is intended for researchers and scientists in textile chemistry and material science. The guide compares **Disperse Red 50** with several alternative red disperse dyes, offering quantitative performance data, detailed experimental protocols, and visualizations to aid in dye selection and application.

## Introduction to Disperse Red 50

**Disperse Red 50** (C.I. 11226) is a monoazo disperse dye used for dyeing polyester and its blended fabrics.<sup>[1]</sup> Like other disperse dyes, it is non-ionic and has low water solubility, making it suitable for hydrophobic fibers such as polyester.<sup>[2]</sup> Dyeing polyester/cotton blends is a complex process that typically requires a two-stage method to accommodate the different fiber types. The polyester component is dyed with disperse dyes at high temperatures, while the cotton component is subsequently dyed with a different dye class, such as reactive dyes, under different conditions.<sup>[3][4]</sup> The overall performance and fastness of the final fabric are influenced by the choice of dyes and the dyeing process.

## Performance and Comparison

The performance of a disperse dye is primarily evaluated based on its colorfastness properties, which include resistance to washing, light, and sublimation (dry heat). These properties are critical for the durability and appearance of the final textile product.

Disperse dyes are often classified by their energy level (low, medium, high), which corresponds to their molecular size and polarity. This classification is a key indicator of their sublimation fastness and the temperature required for dyeing.[2]

- Low Energy (E-type): Smaller molecules, suitable for carrier dyeing at lower temperatures (~100°C), but generally have poor sublimation fastness.[2]
- Medium Energy (SE-type): Offer a balance of properties and are versatile for various dyeing processes.[2]
- High Energy (S-type): Larger molecules that require high temperatures (above 130°C) for dyeing. They exhibit good to excellent sublimation fastness, making them suitable for processes involving heat-setting, such as the Thermosol method.[2][5]

## Quantitative Performance Data

The following table summarizes the key fastness properties of **Disperse Red 50** and common alternatives when applied to 100% polyester. It is important to note that fastness ratings on polyester/cotton blends may be slightly lower due to the complexities of the blend dyeing process and potential interactions between the different dyes and fibers.[3][6]

Dye	C.I. Name	Energy Level (Inferred)	Light Fastness (ISO 105-B02) [1-8 Scale]	Wash Fastness (ISO 105-C06) [1-5 Scale, Color Change]	Sublimation Fastness (ISO 105-P01) [1-5 Scale, Staining @ 180°C]
Disperse Red 50	11226	Medium	5-6[1]	5[1]	~4
Disperse Red 60	60756	Low-Medium	6-7[7]	4-5[7]	2-3[7]
Disperse Red 73	11116	Medium	5-6[7]	5[7]	4[7]
Disperse Red 82	11140	High	6-7	4-5	4-5[7]
Disperse Red 167	11338	High	7-8[8]	5[8]	5[8]

Note: The energy level for **Disperse Red 50** is inferred from its fastness properties relative to the others. Sublimation fastness data can vary based on the specific test temperature.

## Experimental Protocols

Accurate evaluation of dye performance requires standardized testing procedures. Below are the detailed methodologies for key experiments.

### Dyeing of Polyester/Cotton (65/35) Blend Fabric

Method: One-Bath, Two-Step Exhaust Dyeing

This common laboratory and production method first dyes the polyester fiber and then the cotton fiber in the same bath by altering the conditions.[3]

Step 1: Polyester Dyeing

- Set the dye bath at 50°C with the fabric. The material-to-liquor ratio should be 1:10.
- Add auxiliaries:
  - Dispersing agent (e.g., 1.0 g/L)
  - Levelling agent (e.g., 1.0 g/L)
  - Acetic acid to maintain pH at 4.5-5.5.[\[2\]](#)
- Circulate for 10 minutes.
- Add the prepared disperse dye dispersion (e.g., 2% on weight of fiber) to the bath via dosing.
- Raise the temperature to 130°C at a rate of 1.5°C/minute.
- Hold at 130°C for 45-60 minutes to allow for dye diffusion into the polyester.
- Cool the bath down to 80°C.

#### Step 2: Cotton Dyeing

- Neutralize the bath to approximately pH 7 using a suitable alkali like trisodium phosphate.[\[3\]](#)
- Add the reactive dye solution (e.g., C.I. Reactive Red X, 2% o.w.f.).
- Add an electrolyte (e.g., Glauber's salt, 40 g/L) and run for 20 minutes.
- Lower the temperature to 60°C.
- Add an alkali (e.g., soda ash, 15 g/L) to fix the reactive dye to the cotton.
- Hold at 60°C for 45-60 minutes.
- Drain the dye bath.

#### Step 3: After-treatment (Washing)

- Rinse the fabric with cold water.

- Perform a reduction clearing process to remove unfixed disperse dye from the polyester surface. Treat the fabric at 80°C for 15 minutes with a solution containing:
  - Caustic Soda (2 g/L)
  - Sodium Hydrosulphite (2 g/L)
- Rinse thoroughly.
- Soaping: Wash the fabric with a non-ionic detergent (e.g., 2 g/L) at 95°C for 10 minutes to remove hydrolyzed reactive dye.
- Rinse with hot and cold water, then dry.

## Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to domestic laundering.

- Specimen Preparation: A 10x4 cm dyed fabric specimen is sewn together with a multifiber adjacent fabric (containing strips of common fibers like cotton, polyester, nylon, etc.).<sup>[7]</sup>
- Procedure: The composite specimen is placed in a stainless steel container with a specified amount of standard soap solution and stainless steel balls (to simulate mechanical action).
- Testing: The container is agitated in a testing apparatus (e.g., a Launder-Ometer) at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).
- Evaluation: After washing, the specimen is rinsed and dried. The change in color of the dyed fabric and the degree of staining on each strip of the multifiber fabric are assessed using standard Grey Scales (rated 1 for poor to 5 for excellent).

## Colorfastness to Light (ISO 105-B02)

This test evaluates the resistance of the color to a light source simulating natural daylight.

- Apparatus: A xenon arc lamp apparatus is used.<sup>[7]</sup>

- Procedure: A specimen of the dyed fabric is mounted on a holder alongside a set of Blue Wool standards (rated 1 to 8, with 8 being the highest fastness).[7]
- Exposure: The samples and standards are exposed to the light from the xenon arc lamp under controlled conditions of humidity and temperature.
- Evaluation: The exposure continues until a specified level of fading is observed. The light fastness is rated by comparing the change in color of the test specimen with the change in the Blue Wool standards.[7]

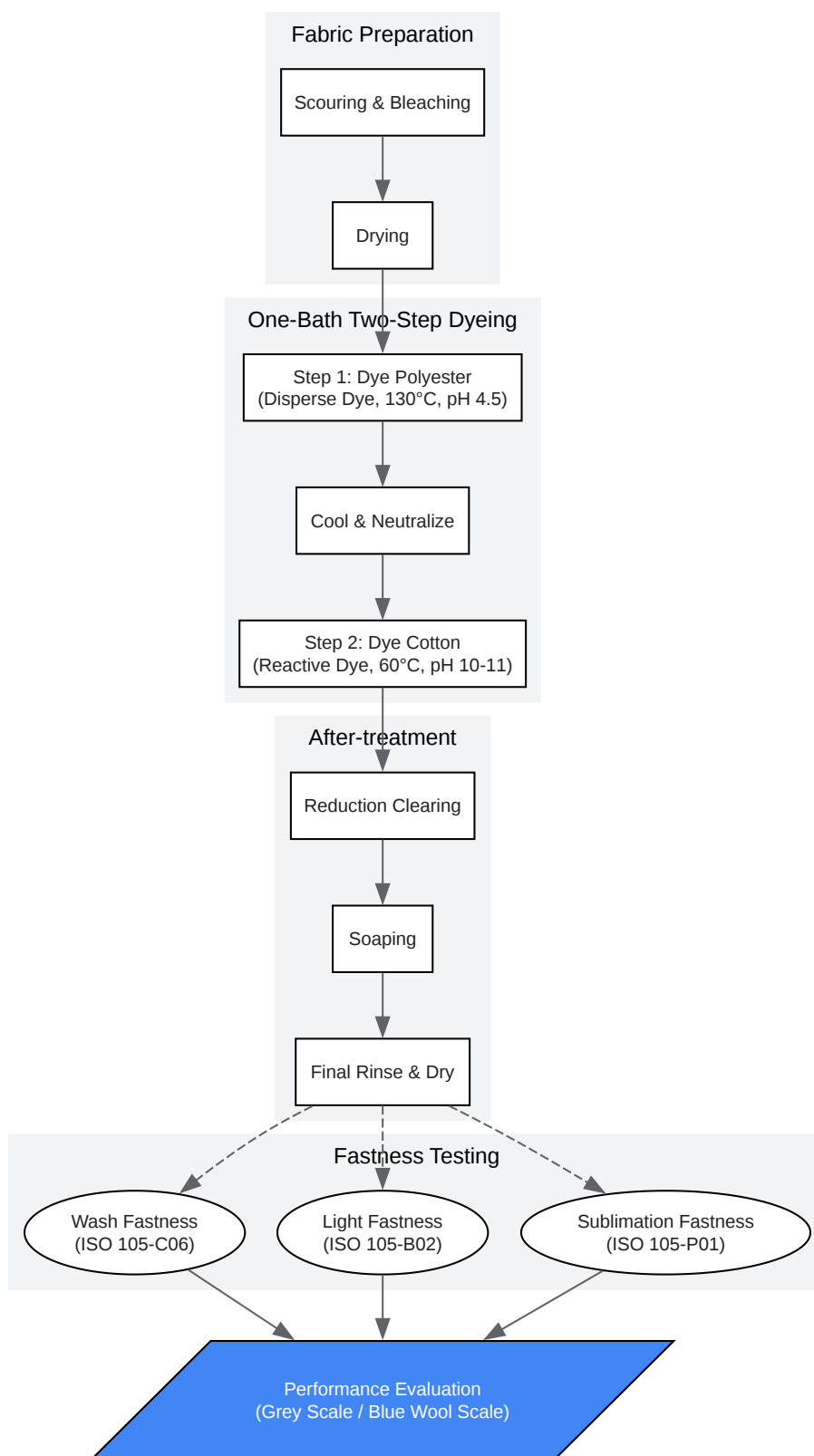
## Colorfastness to Sublimation (ISO 105-P01)

This test is critical for disperse dyes as it indicates their stability to dry heat, which is encountered during processing (heat-setting) and end-use (ironing).[9]

- Apparatus: A heat press or a similar device capable of maintaining a constant temperature and pressure.
- Procedure: A specimen of the dyed fabric is placed between two pieces of undyed white polyester fabric.
- Testing: The composite sample is placed in the heating device and subjected to a specific temperature (e.g., 180°C) for a set time (e.g., 30 seconds).[9]
- Evaluation: After heating, the sample is allowed to cool. The change in color of the original specimen and the degree of staining on the adjacent white fabrics are assessed using Grey Scales (rated 1 for poor to 5 for excellent).[9]

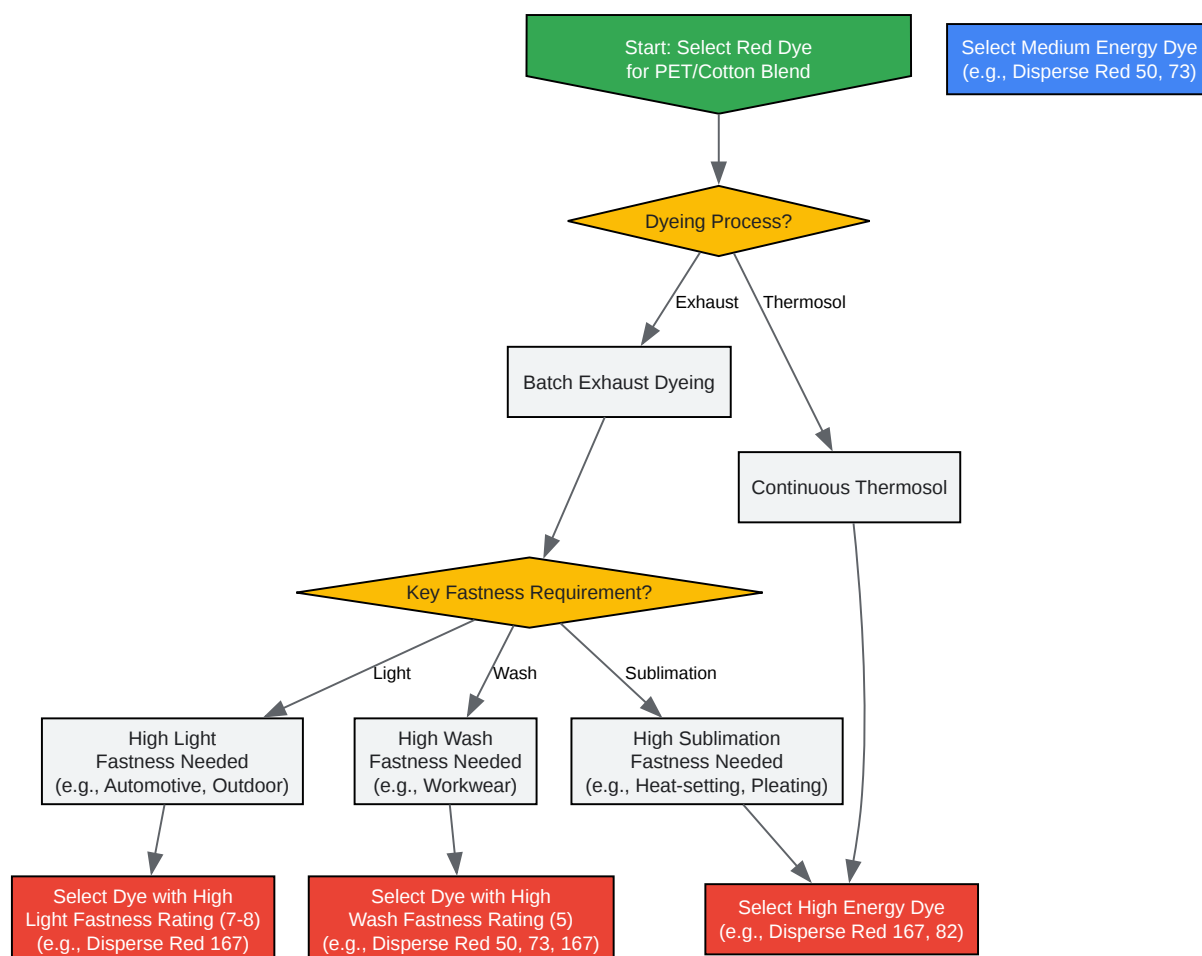
## Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and decision processes relevant to the evaluation of disperse dyes.



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Workflow for Dyeing and Performance Evaluation.



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### Decision Logic for Disperse Red Dye Selection.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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